N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
The compound N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide features a thiazole core substituted with a 2-furyl group at position 2 and a methyl group at position 4. A benzenesulfonamide moiety, functionalized with a trifluoromethoxy (-OCF₃) group at the para position, is attached via a methylene linker to the thiazole’s 5-position. While direct synthesis data for this compound are unavailable in the provided evidence, analogous sulfonamide-thiazole hybrids (e.g., CAS 1421465-72-6, N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide) suggest synthetic routes involving nucleophilic substitution or coupling reactions to assemble the thiazole and sulfonamide components .
Properties
IUPAC Name |
N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O4S2/c1-10-14(26-15(21-10)13-3-2-8-24-13)9-20-27(22,23)12-6-4-11(5-7-12)25-16(17,18)19/h2-8,20H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEKWAXJHPUMOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the furan and thiazole intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include trifluoromethoxybenzenesulfonyl chloride and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The thiazole ring can be reduced to form different derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the thiazole ring can yield thiazolidines.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
The thiazole moiety in this compound has been linked to significant antimicrobial properties. Research indicates that derivatives containing thiazole rings can exhibit potent antibacterial effects against various pathogens. For instance, compounds structurally related to thiazoles have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.008 µg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis . The presence of electron-withdrawing groups, such as trifluoromethoxy, enhances these effects by increasing the lipophilicity and bioavailability of the compounds.
1.2 Anticancer Potential
Studies have shown that compounds with similar structures to N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide exhibit promising anticancer activities. For example, thiazole derivatives have been tested against various cancer cell lines, including A549 (lung adenocarcinoma) and U251 (glioblastoma), showing IC50 values indicating significant cytotoxicity . The structure-activity relationship suggests that modifications on the thiazole ring can lead to enhanced selectivity and potency against specific cancer types.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring | Essential for antimicrobial and anticancer activity |
| Furan Substituent | Enhances interaction with biological targets |
| Trifluoromethoxy Group | Increases lipophilicity and bioavailability |
| Aromatic Sulfonamide | Contributes to binding affinity with target enzymes |
Case Studies
3.1 Antibacterial Studies
A study involving various thiazole derivatives showed that certain modifications led to compounds outperforming traditional antibiotics like ampicillin and streptomycin . The incorporation of electron-withdrawing groups was found to significantly enhance antibacterial activity, suggesting a strategic approach for future drug design.
3.2 Anticancer Activity
In a preclinical evaluation, thiazole-based compounds were synthesized and tested against multiple cancer cell lines, revealing promising results in inhibiting cell proliferation . Notably, a derivative exhibited an IC50 value of 23.30 µM against A549 cells, indicating potential for development into a therapeutic agent.
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Analysis
Physicochemical Properties
Table 2: Physical Property Comparison
Spectroscopic and Analytical Data
Table 3: Spectroscopic Data Comparison
Biological Activity
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings and presents data tables summarizing key biological activities and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a thiazole moiety, and a trifluoromethoxy group attached to a benzenesulfonamide backbone. Its chemical formula is with a molecular weight of approximately 393.36 g/mol. The presence of trifluoromethoxy enhances its lipophilicity, potentially improving cellular uptake.
Antimicrobial Activity
1. Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. In particular, it has shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
| Escherichia coli | Not effective |
The mechanism of action involves the inhibition of protein synthesis, leading to bactericidal effects. Additionally, the compound demonstrated moderate antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBIC) ranging from 62.216 to 124.432 μg/mL .
2. Antifungal Activity
The compound also exhibits antifungal properties, showing activity against various fungal strains, although it is less effective against Pseudomonas aeruginosa.
| Fungal Strain | Activity Level |
|---|---|
| Candida tropicalis | 90.41% biofilm reduction |
| Aspergillus niger | Moderate activity |
Anticancer Activity
This compound has been evaluated for its anticancer potential across several cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast cancer) | 3.79 |
| SF-268 (Brain cancer) | 12.50 |
| NCI-H460 (Lung cancer) | 42.30 |
The compound induces apoptosis in cancer cells through various pathways, including the inhibition of key signaling molecules involved in cell proliferation .
Case Studies and Research Findings
- Study on MRSA Biofilms : A study published in MDPI highlighted the compound's effectiveness against MRSA biofilms, demonstrating a significant reduction in biofilm formation compared to standard treatments like ciprofloxacin .
- Cytotoxicity Assessment : In vitro studies have shown that the compound effectively inhibits growth in multiple cancer cell lines, suggesting potential for development as an anticancer agent .
- Mechanistic Insights : Further research indicates that the compound may inhibit specific kinases involved in cancer progression, though detailed mechanistic studies are ongoing .
Q & A
Q. What synthetic methodologies are recommended for preparing N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide?
The synthesis typically involves coupling the thiazole-furan moiety with the benzenesulfonamide group. Key steps include:
- Reaction conditions : Use nucleophilic substitution or condensation reactions under anhydrous conditions, as seen in analogous sulfonamide syntheses (e.g., coupling with 2-aminobenzophenone derivatives) .
- Purification : Recrystallization in ethanol or acetonitrile to achieve >40% yield, with purity confirmed by TLC (Rf ~0.43–0.78) .
- Yield optimization : Adjust stoichiometry of reagents (e.g., 1:1.2 molar ratio of thiazole intermediate to sulfonamide precursor) and monitor reaction progress via HPLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks using coupling constants (e.g., furan protons at δ 6.2–7.4 ppm, thiazole methyl at δ 2.3–2.5 ppm) and compare with structurally related sulfonamides .
- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to confirm purity (Rf values ~0.4–0.8) .
- Melting point analysis : Determine decomposition points (e.g., 232–235°C for similar compounds) to assess crystallinity .
Advanced Research Questions
Q. How can crystallographic software (e.g., ORTEP-3, WinGX) resolve ambiguities in the compound’s 3D structure?
- ORTEP-3 : Visualize thermal ellipsoids to confirm bond angles and distances, particularly for the trifluoromethoxy group’s conformation .
- WinGX : Refine X-ray diffraction data to resolve steric clashes (e.g., between the thiazole methyl and furan groups) and validate hydrogen bonding in the sulfonamide moiety .
- Case study : Analogous sulfonamide structures (e.g., N-(4-methoxyphenyl)benzenesulfonamide) were resolved using these tools, highlighting their utility for conformational analysis .
Q. How can environmental stability studies be designed to assess degradation pathways?
- Experimental setup : Expose the compound to UV light, varying pH (2–12), and microbial cultures, following protocols from Project INCHEMBIOL .
- Analytical methods : Use LC-MS to identify degradation products (e.g., hydrolyzed sulfonamide or oxidized furan derivatives).
- Data interpretation : Compare half-lives under different conditions (e.g., t1/2 < 24 hrs at pH 12 vs. >1 week at pH 7) to model environmental persistence .
Q. What computational strategies predict the compound’s biological activity?
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond acceptors/donors to correlate with anticancer activity, as demonstrated for sulfonamide derivatives .
- Docking studies : Target enzymes (e.g., carbonic anhydrase IX) using AutoDock Vina, focusing on the sulfonamide’s interaction with catalytic zinc ions .
- Validation : Cross-check predictions with in vitro assays (e.g., IC50 values against MCF-7 cells) .
Q. How can contradictory bioactivity data across studies be addressed?
- Source analysis : Check for impurities (e.g., unreacted intermediates) via HPLC-MS and compare crystallization methods (e.g., ethanol vs. acetonitrile) .
- Biological replicates : Use ≥3 independent experiments with standardized cell lines (e.g., HeLa vs. HT-29) to account for tissue-specific effects .
- Structural analogs : Compare with compounds like N-(4-(azaindazol-6-yl)phenyl)benzenesulfonamide to isolate substituent-specific effects .
Q. What strategies optimize the design of analogs for structure-activity relationship (SAR) studies?
- Substituent variation : Modify the furan (e.g., 5-nitro-furan) or trifluoromethoxy group (e.g., replace with methoxy) to probe electronic effects .
- Bioisosteric replacement : Substitute the thiazole ring with oxazole or pyridine, as seen in related anticancer agents .
- In vitro screening : Prioritize analogs with >50% inhibition at 10 µM in preliminary assays before advancing to pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
